N-Sorboylmorpholine
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Overview
Description
N-Sorboylmorpholine is an organic compound with the molecular formula C₁₀H₁₅NO₂ It is a derivative of morpholine, where the nitrogen atom is bonded to a sorboyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Sorboylmorpholine can be synthesized through the reaction of morpholine with sorbic acid under specific conditions. The reaction typically involves the use of a catalyst and a solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the yield and purity of this compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using advanced chemical reactors. The process includes the continuous feeding of reactants, precise control of reaction parameters, and efficient separation and purification techniques to obtain high-purity this compound. The use of automated systems and quality control measures ensures consistent production and minimizes the risk of impurities.
Chemical Reactions Analysis
Types of Reactions
N-Sorboylmorpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The sorboyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various derivatives with different functional groups.
Scientific Research Applications
N-Sorboylmorpholine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: this compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-Sorboylmorpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which this compound is used.
Comparison with Similar Compounds
Similar Compounds
N-Formylmorpholine: Similar in structure but with a formyl group instead of a sorboyl group.
N-Methylmorpholine: Contains a methyl group instead of a sorboyl group.
N-Ethylmorpholine: Features an ethyl group in place of the sorboyl group.
Uniqueness
N-Sorboylmorpholine is unique due to the presence of the sorboyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other morpholine derivatives may not be suitable.
Properties
CAS No. |
61859-45-8 |
---|---|
Molecular Formula |
C10H15NO2 |
Molecular Weight |
181.23 g/mol |
IUPAC Name |
(2E,4E)-1-morpholin-4-ylhexa-2,4-dien-1-one |
InChI |
InChI=1S/C10H15NO2/c1-2-3-4-5-10(12)11-6-8-13-9-7-11/h2-5H,6-9H2,1H3/b3-2+,5-4+ |
InChI Key |
YHFCLKOVFYITAG-MQQKCMAXSA-N |
Isomeric SMILES |
C/C=C/C=C/C(=O)N1CCOCC1 |
Canonical SMILES |
CC=CC=CC(=O)N1CCOCC1 |
Origin of Product |
United States |
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